molecular formula C8H5Br2FO2 B1435256 Methyl 2,6-dibromo-4-fluorobenzoate CAS No. 1806294-86-9

Methyl 2,6-dibromo-4-fluorobenzoate

Cat. No. B1435256
M. Wt: 311.93 g/mol
InChI Key: LPQPZOPJJVTWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,6-dibromo-4-fluorobenzoate” is a chemical compound with the CAS Number: 1806294-86-9 . It has a molecular weight of 311.93 . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

“Methyl 2,6-dibromo-4-fluorobenzoate” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Photoactive Materials Research
    • Summary of Application : Methyl 2,6-dibromo-4-fluorobenzoate has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is of interest in the field of photoactive materials, which are materials that respond to light, making them useful for a variety of applications including sensors, data storage, and molecular switches .
    • Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule was found to be photoactive in solution, but not in its pure crystalline state due to the tight packing of the molecules .
    • Results or Outcomes : The study found that the position of the ortho-fluoro azo rings differed between two rotomers of the molecule, with one having a rotation angle of 4.4° and the other having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region showed a separation of about 20 nm, as expected for o-fluoroazobenzene .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

methyl 2,6-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQPZOPJJVTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dibromo-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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